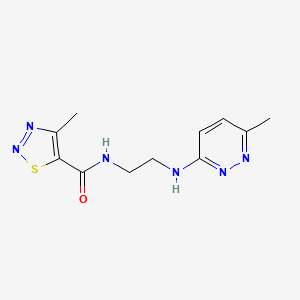

![molecular formula C14H12N4O B2612411 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034338-92-4](/img/structure/B2612411.png)

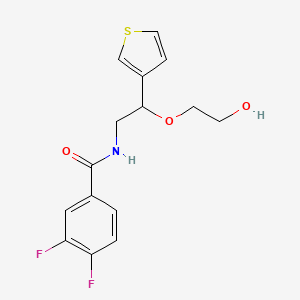

1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is one of the important cores of nitrogen ring junction heterocyclic compounds .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved through various methods. One such method involves a TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole bound to a phenyl group . The pyrazolo[1,5-a]pyridine core is an important part of nitrogen ring junction heterocyclic compounds .Applications De Recherche Scientifique

Hydrogel Formation and Material Properties Tuning

1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea derivatives have been studied for their ability to form hydrogels in acidic environments. The rheology and morphology of these gels can be finely tuned by the identity of the anion present, offering a method to adjust the gels' physical properties for various applications. This adaptability opens up possibilities in material science for creating specialized gels with tailored elastic storage moduli and stability characteristics (Lloyd & Steed, 2011).

Synthesis and Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. The creation of pyrimidine derivatives showcasing a range of antimicrobial properties underscores the compound's relevance in medicinal chemistry, particularly in developing new therapeutic agents (Rathod & Solanki, 2018).

Novel Synthesis Methods

Efficient synthesis methods for creating 1,3,4‐thiadiazol‐2‐yl urea derivatives using microwave irradiation have been developed. These methods provide an effective way to produce a variety of derivatives, highlighting the compound's versatility in chemical synthesis and potential applications in developing new pharmaceuticals and materials (Li & Chen, 2008).

Antibacterial and Antifungal Agents

Studies have shown that novel heterocyclic compounds containing a sulfonamido moiety, synthesized from this compound derivatives, exhibit significant antibacterial activity. These findings suggest the potential of these compounds as new antibacterial agents, providing a foundation for further research into their therapeutic applications (Azab, Youssef, & El‐Bordany, 2013).

Advancements in Organic Light-Emitting Diodes (OLEDs)

The synthesis of bipolar host materials for PhOLEDs, incorporating 3-(1H-pyrazol-1-yl)pyridine units, demonstrates the utility of this compound derivatives in the development of high-efficiency OLEDs. By adjusting the linking mode between electron-transporting and hole-transporting units, these materials achieve enhanced performance in blue, green, and white PhOLEDs, indicating their significance in advancing OLED technology (Li, Li, Liu, & Jin, 2016).

Mécanisme D'action

Biochemical Pathways

Given the structural similarity of this compound to other pyrazolo[1,5-a]pyrimidines, it may influence pathways related to cell signaling or other intracellular processes .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea. Factors such as pH, temperature, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .

Propriétés

IUPAC Name |

1-phenyl-3-pyrazolo[1,5-a]pyridin-5-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c19-14(16-11-4-2-1-3-5-11)17-12-7-9-18-13(10-12)6-8-15-18/h1-10H,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWQSTJCACLNEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2612328.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclopropanesulfonamide](/img/structure/B2612331.png)

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2612337.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2612340.png)

![5-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid](/img/structure/B2612341.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2612348.png)